2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic compound designed as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, both of which are critical enzymes in the folate metabolism pathway. This compound exhibits potential antitumor activity and has demonstrated significant inhibitory effects against various human tumor cell lines, with nanomolar GI50 values indicating its potency.
The compound is cataloged under CAS number 53527-28-9 and can be sourced from chemical suppliers such as EvitaChem, which provides detailed descriptions of its properties and applications.
This compound falls under the category of benzamide derivatives and is specifically classified as an antitumor agent due to its mechanism of inhibiting key enzymes involved in DNA synthesis.
The synthesis of 2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide involves several steps that typically include:
Technical details regarding specific reagents, solvents, and temperatures used in these reactions are often proprietary or detailed in patent literature .
The molecular formula is , with a molecular weight of approximately 356.42 g/mol. The compound's structure features multiple functional groups including methoxy, amino, and benzamide functionalities that contribute to its biological activity.
The primary chemical reactions involving this compound include:
Technical details on these reactions can be found in studies focusing on enzyme kinetics and inhibitor characterization .
The mechanism by which 2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide exerts its antitumor effects primarily involves:
This dual inhibition results in reduced proliferation of cancer cells due to impaired DNA replication .
Relevant data regarding these properties can be found in chemical databases and supplier specifications .
The primary applications of 2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide include:
This compound represents a promising avenue for further research into targeted cancer therapies due to its mechanism of action and structural characteristics that support dual enzyme inhibition .
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2